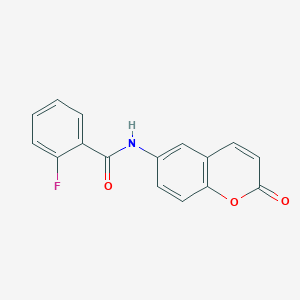
N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide, also known as N-(4-anilino-2-methylphenyl)acetamide or N-Acetyl-4-methoxyaniline, is a chemical compound that belongs to the class of acetanilides. It is an off-white to light brown crystalline powder that is soluble in organic solvents but insoluble in water. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide(4-anilinophenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide(4-anilinophenyl)-2-(4-methylphenyl)acetamide has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins.
Advantages and Limitations for Lab Experiments
N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide(4-anilinophenyl)-2-(4-methylphenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. It also has a high degree of stability, making it suitable for long-term storage. However, one of the limitations is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide(4-anilinophenyl)-2-(4-methylphenyl)acetamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties and develop it into a new drug for the treatment of various diseases. Another potential direction is to study its potential applications in other fields such as materials science and organic chemistry.
In conclusion, N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide(4-anilinophenyl)-2-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesis Methods
The synthesis of N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide(4-anilinophenyl)-2-(4-methylphenyl)acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-methoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with 4-methylbenzene-1-sulfonyl chloride to form the final product.
Scientific Research Applications
N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide(4-anilinophenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the development of new drugs. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as arthritis, fever, and pain.
properties
IUPAC Name |
N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-16-7-9-17(10-8-16)15-21(24)23-20-13-11-19(12-14-20)22-18-5-3-2-4-6-18/h2-14,22H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDAOOQNTBYRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)
![3-{[(4-methyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5850998.png)
![methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851000.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5851026.png)





![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)


